![molecular formula C22H20ClF4N3 B3033482 1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine CAS No. 1030385-99-9](/img/structure/B3033482.png)

1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine

Übersicht

Beschreibung

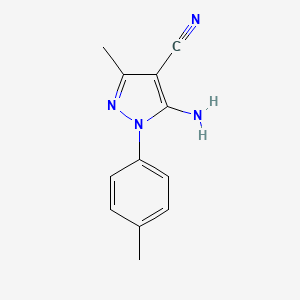

The compound 1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains multiple aromatic rings, including a pyrazole and a piperidine moiety, which may contribute to its potential biological activity. The presence of halogens such as chlorine and fluorine atoms could also affect its reactivity and interaction with biological targets.

Synthesis Analysis

While the specific synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine is not detailed in the provided papers, a related synthesis approach can be found in the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . This method involves a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can be performed both chemically and electrochemically. The electrochemical reactions are noted to proceed under milder conditions and yield higher product amounts compared to the chemical base-catalyzed reactions.

Molecular Structure Analysis

The molecular structure of closely related compounds has been studied through conformational analysis and crystal structure determination . For instance, the crystal structure of a compound with a piperidin ring was characterized using NMR analyses and X-ray crystallography. The conformation of the piperidin ring in the solution state was studied, and the rotational barrier around the CN bond was determined using temperature-dependent NMR line-shape analysis. The compound was found to crystallize in the triclinic space group, and the solid and solution conformations were found to be similar.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of a structurally similar compound were investigated using techniques such as TGA and DSC . The thermal stability and phase transitions were studied, and polymorphism screening was performed using different solvents and slurry conversion in water. The compound was found to have one crystalline form with a melting point of 157 degrees Celsius. These techniques could be applied to analyze the physical and chemical properties of 1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine to gain insights into its stability and potential polymorphic forms.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment Potential : The compound has been identified as a potential inhibitor of Aurora kinase, which suggests its utility in cancer treatment. Aurora kinase plays a critical role in cell division, and its inhibition can be a strategic target in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Neurological Disorder Treatment : A related compound, identified as a potent Glycine Transporter 1 (GlyT1) inhibitor, shows promise in the treatment of schizophrenia and related neurological disorders. This implies the compound's potential in influencing neurotransmitter levels and brain function (Shuji Yamamoto et al., 2016).

Herbicidal Applications : Derivatives of the compound have demonstrated high bioactivity as herbicides. This suggests its utility in agricultural sciences, particularly in weed control and crop management (Yuhan Zhou et al., 2010).

Antitumor Activity : Some derivatives of this compound have shown significant antitumor activity, highlighting its potential in developing new cancer therapeutics (H. Naito et al., 2005).

Chemical Structure Analysis : Studies on the chemical structure and molecular interactions of similar compounds provide insights into the development of drugs with specific properties like receptor antagonism, which is crucial in drug design and pharmacology (Bin Li et al., 2005).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds .

Result of Action

The suzuki–miyaura coupling reaction, which this compound may be involved in, results in the formation of a new carbon-carbon bond .

Action Environment

The suzuki–miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used in the process .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClF4N3/c23-18-5-2-6-19(24)17(18)13-30-9-7-14(8-10-30)20-12-21(29-28-20)15-3-1-4-16(11-15)22(25,26)27/h1-6,11-12,14H,7-10,13H2,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMGAGHFLHJLIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)CC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClF4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201117123 | |

| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-4-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1030385-99-9 | |

| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-4-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030385-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-4-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033399.png)

![2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033401.png)

![2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033404.png)

![2-{[(3-Bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033405.png)

![4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol](/img/structure/B3033407.png)

![2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033409.png)

![4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol](/img/structure/B3033411.png)

![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B3033412.png)

![4-Chloro-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3033413.png)

![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-methoxyphenol](/img/structure/B3033414.png)

![2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033417.png)

![2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B3033420.png)

![(2E)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3033421.png)